molecular formula C10H13FO B6322201 4-Fluoro-2-isopropoxy-1-methylbenzene CAS No. 1369835-43-7

4-Fluoro-2-isopropoxy-1-methylbenzene

Cat. No.: B6322201
CAS No.: 1369835-43-7
M. Wt: 168.21 g/mol
InChI Key: OULPZDCGSAWFJG-UHFFFAOYSA-N
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Description

4-Fluoro-2-isopropoxy-1-methylbenzene is an organic compound with the molecular formula C10H13FO and a molecular weight of 168.21 g/mol . It is characterized by the presence of a fluorine atom, an isopropoxy group, and a methyl group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-isopropoxy-1-methylbenzene typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques and quality control measures is essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-isopropoxy-1-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

4-Fluoro-2-isopropoxy-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-isopropoxy-1-methylbenzene involves its interaction with specific molecular targets and pathways. The fluorine atom and isopropoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1-isopropoxy-2-methylbenzene: Similar in structure but with different positional isomerism.

    4-Fluoro-2-methoxy-1-methylbenzene: Contains a methoxy group instead of an isopropoxy group.

    4-Fluoro-2-ethoxy-1-methylbenzene: Contains an ethoxy group instead of an isopropoxy group.

Uniqueness

4-Fluoro-2-isopropoxy-1-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-fluoro-1-methyl-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULPZDCGSAWFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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